

An In-depth Technical Guide to Thiamine Transporters and Cellular Uptake Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, or vitamin B1, is a vital water-soluble vitamin essential for cellular metabolism and function. As mammals cannot synthesize thiamine de novo, they rely on dietary uptake and efficient transport to tissues. Cellular uptake of thiamine and its phosphorylated derivatives, such as thiamine pyrophosphate (TPP), is a complex process mediated by a dedicated set of transport proteins. This technical guide provides a comprehensive overview of the primary thiamine transporters, their mechanisms of action, regulatory pathways, and the experimental protocols used for their characterization. While the focus of this guide is on thiamine and its well-studied derivatives, it is important to note that specific transport mechanisms for **thiamine sulfate** have not been extensively characterized in the available scientific literature. It is plausible that **thiamine sulfate** may utilize the same transport systems as thiamine, given structural similarities, but further research is required to confirm this.

Core Thiamine Transporters

The primary transporters responsible for thiamine uptake in mammalian cells belong to the Solute Carrier (SLC) superfamily.

 Thiamine Transporter 1 (ThTr1), encoded by the SLC19A2 gene: This high-affinity transporter is crucial for thiamine uptake in various tissues.[1][2] Mutations in the SLC19A2 gene are associated with Thiamine-Responsive Megaloblastic Anemia (TRMA) syndrome, a



rare autosomal recessive disorder characterized by megaloblastic anemia, diabetes mellitus, and sensorineural deafness.[1] This highlights the critical role of ThTr1 in maintaining thiamine homeostasis.

- Thiamine Transporter 2 (ThTr2), encoded by the SLC19A3 gene: ThTr2 is another high-affinity thiamine transporter with a broad tissue distribution.[3] Mutations in the SLC19A3 gene can lead to Biotin-Thiamine Responsive Basal Ganglia Disease (BTBGD), a severe neurological disorder.[4][5]
- Mitochondrial Thiamine Pyrophosphate Transporter (MTPPT), encoded by the SLC25A19 gene: This transporter is located in the inner mitochondrial membrane and is responsible for the uptake of thiamine pyrophosphate (TPP), the active co-enzyme form of thiamine, into the mitochondrial matrix. TPP is essential for the function of key enzymes in cellular respiration.

Cellular Uptake Mechanisms

The cellular uptake of thiamine is a multi-step process involving transport across the plasma membrane and subsequent intracellular trafficking and metabolism.

Plasma Membrane Transport

Thiamine uptake at the plasma membrane is mediated by both high-affinity, carrier-mediated transport and passive diffusion at higher concentrations.[6][7] The primary active transporters are ThTr1 and ThTr2.[1][3] The process is generally sodium-independent but can be pH-sensitive.[8]

Intracellular Conversion and Mitochondrial Uptake

Once inside the cell, thiamine is converted to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase.[9] TPP is then transported into the mitochondria by the mitochondrial TPP transporter (MTPPT), where it acts as a cofactor for enzymes of the pyruvate dehydrogenase complex, α -ketoglutarate dehydrogenase complex, and branched-chain α -keto acid dehydrogenase complex.

Quantitative Data on Thiamine Transporters

The following tables summarize the available quantitative data on the kinetics of thiamine transport by human ThTr1 and ThTr2.



Transporter	Cell Line	Substrate	Apparent K_m_ (µM)	Apparent V_max_ (pmol/mg protein/min)	Reference
ThTr1 (SLC19A2)	Human- derived retinal pigment epithelial (ARPE-19) cells	Thiamine	1.72 ± 0.3	1.33 ± 0.12	
ThTr2 (SLC19A3)	Human- derived intestinal epithelial (Caco-2) cells	Thiamine	3.18 ± 0.56	4.46 ± 0.31	[8]
ThTr1 & ThTr2	Human- derived retinal pigment epithelial (ARPE-19) cells	Thiamine	0.03 ± 0.005 (high affinity)	0.037 ± 0.003 (high affinity)	
1.72 ± 0.3 (low affinity)	1.33 ± 0.12 (low affinity)				

Note: Kinetic parameters can vary depending on the cell type and experimental conditions.

Signaling Pathways and Regulation

The expression and activity of thiamine transporters are regulated by various signaling pathways, ensuring cellular thiamine homeostasis.

Transcriptional Regulation by Sp1

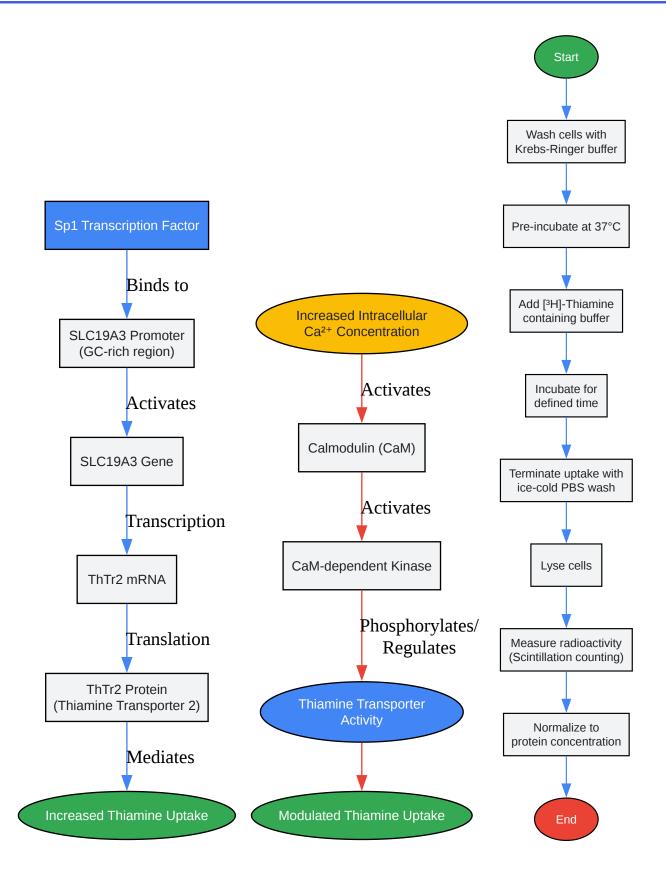




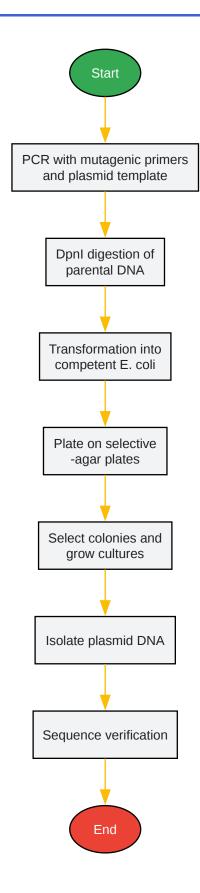


The transcription factor Specificity protein 1 (Sp1) plays a crucial role in regulating the basal promoter activity of the SLC19A3 gene, thereby influencing the expression of ThTr2.









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- To cite this document: BenchChem. [An In-depth Technical Guide to Thiamine Transporters and Cellular Uptake Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b583490#thiamine-sulfate-transporters-and-cellularuptake-mechanisms]

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